Daltroban

Vue d'ensemble

Description

Daltroban is a thromboxane A2 receptor antagonist that was originally described in the mid-1980s by Boehringer Mannheim. It is known for its ability to inhibit the effects of thromboxane A2, a compound involved in platelet aggregation and vasoconstriction. This compound has been studied for its potential therapeutic effects in cardiovascular diseases, particularly in preventing myocardial ischemia-reperfusion injury .

Méthodes De Préparation

Daltroban is synthesized in three steps from P-phenylethylamine. The synthetic route involves the following steps:

Step 1: P-phenylethylamine is reacted with a chlorosulfonyl derivative to form an intermediate sulfonamide.

Step 2: The intermediate is then subjected to a nucleophilic substitution reaction with a benzeneacetic acid derivative.

Step 3: The final product, this compound, is obtained after purification and crystallization.

Industrial production methods for this compound involve optimizing these synthetic steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.

Analyse Des Réactions Chimiques

Daltroban undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Introduction to Daltroban

This compound is a selective thromboxane A2 receptor antagonist that has been studied extensively for its potential applications in various scientific fields, particularly in cardiovascular and pulmonary conditions. Originally developed in the mid-1980s, this compound is known for its ability to inhibit the effects of thromboxane A2, a compound that plays a critical role in platelet aggregation and vasoconstriction. This article provides a comprehensive overview of the applications of this compound, supported by detailed data tables and case studies.

Scientific Research Applications

This compound has a wide range of applications across different scientific disciplines:

Cardiovascular Research

This compound has been investigated for its therapeutic effects in cardiovascular diseases, particularly in preventing myocardial ischemia-reperfusion injury. Its ability to inhibit thromboxane A2 receptor activity makes it a candidate for reducing complications associated with ischemic events.

Pulmonary Research

Research has demonstrated that this compound can alleviate pulmonary arterial hypertension by reducing elevated mean pulmonary arterial pressure and right ventricular pressure in animal models. It has shown superior efficacy compared to standard treatments like Sildenafil and Selexipag.

Platelet Function Studies

This compound is utilized in studies examining platelet aggregation and activation. It effectively inhibits thromboxane A2-mediated platelet aggregation, making it relevant for understanding thrombotic disorders and developing antiplatelet therapies.

Pharmaceutical Development

The compound serves as a model for developing new pharmaceuticals targeting thromboxane receptors, aiding in the synthesis of related compounds with potential therapeutic benefits.

Biochemical Pathways

- Thromboxane A2 Synthesis : this compound's action affects the metabolism of arachidonic acid to thromboxane A2.

- Platelet Aggregation : It inhibits platelet aggregation induced by various agonists, contributing to its antithrombotic effects.

Study 1: Antiatherosclerotic Effects

A significant study on hypercholesterolemic rabbits demonstrated that this compound administration resulted in:

- Reduction in Aortic Cholesterol : Over 30% decrease.

- Decreased Plaque Coverage : Notable reduction in plaque-covered surface area on the aortic wall.

- Lumen Stenosis : Reduction due to plaques was observed.

These outcomes suggest this compound's potential role in managing atherosclerosis through its effects on cholesterol metabolism and platelet activation.

Study 2: Pulmonary Hypertension

In a study focused on pulmonary arterial hypertension, this compound was shown to:

- Alleviate Elevated Pressures : Significant reductions in mean pulmonary arterial pressure were noted.

- Improvement Over Standard Treatments : Demonstrated superior effects on pulmonary vascular remodeling compared to Sildenafil and Selexipag.

Study 3: Platelet Activation Inhibition

A blinded in vitro study assessed this compound's impact on platelet concentrates, revealing:

- Significant Inhibition of Aggregation : Compared to controls, this compound significantly reduced TXA2-mediated platelet aggregation.

This highlights its potential utility in preventing thrombotic events during surgical procedures or for patients at elevated risk.

Summary Table of Biological Activities

Mécanisme D'action

Daltroban exerts its effects by antagonizing thromboxane A2 receptors. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking these receptors, this compound inhibits the effects of thromboxane A2, leading to reduced platelet aggregation and vasodilation. This mechanism is particularly beneficial in preventing myocardial ischemia-reperfusion injury, where thromboxane A2 plays a significant role .

Comparaison Avec Des Composés Similaires

Daltroban is compared with other thromboxane A2 receptor antagonists, such as KT2-962. While both compounds inhibit thromboxane A2 receptors, this compound has been shown to have unique properties in terms of its partial agonist activity at these receptors. This partial agonist activity may contribute to its therapeutic effects in certain conditions .

Similar compounds include:

BM 13.505: A structurally related thromboxane A2 receptor antagonist with similar pharmacological properties.

This compound’s uniqueness lies in its partial agonist activity, which distinguishes it from other thromboxane A2 receptor antagonists that act purely as antagonists .

Activité Biologique

Daltroban, also known as BM-13.505, is a selective thromboxane A2 (TXA2) receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in cardiovascular and pulmonary conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects in various models, and relevant case studies.

This compound functions primarily by blocking the TXA2 receptors, which are implicated in various physiological processes, including platelet aggregation and vasoconstriction. TXA2 is a potent vasoconstrictor and a promoter of platelet aggregation, contributing to thrombus formation and vascular diseases. By inhibiting these receptors, this compound can reduce platelet activation and vascular constriction, thereby potentially mitigating conditions such as atherosclerosis and pulmonary hypertension.

Antiatherosclerotic Effects

A significant study investigated the antiatherosclerotic effects of this compound in hypercholesterolemic rabbits. The results indicated that this compound administration led to:

- A reduction in aortic cholesterol content by over 30%.

- Decreased plaque-covered surface area on the aortic wall.

- Reduction in lumen stenosis due to plaques.

These effects were attributed to both the inhibition of cholesterol metabolism and platelet activation .

Pulmonary Hypertension

In another study focused on pulmonary arterial hypertension (PAH), this compound was shown to alleviate elevated mean pulmonary arterial pressure (mPAP) and right ventricular pressure in animal models. The compound demonstrated superiority over standard treatments like Sildenafil and Selexipag regarding its effects on pulmonary vascular remodeling and inflammation .

Study 1: Thromboxane Blockade in Cats

In research involving the pulmonary vascular bed of cats, this compound effectively blocked responses to TXA2 mimics without affecting other vasoconstrictors such as norepinephrine or endothelin. This study provided evidence for the selective action of this compound on TXA2 receptors, confirming its potential utility in managing pulmonary vascular responses .

Study 2: Platelet Activation Inhibition

A blinded in vitro study assessed the impact of this compound on platelet concentrates. Results indicated that this compound significantly inhibited TXA2-mediated platelet aggregation compared to controls. This finding underscores its potential role in preventing thrombotic events during surgical procedures or in patients with elevated thrombotic risk .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

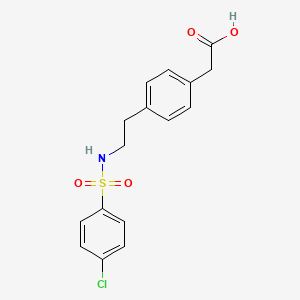

2-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c17-14-5-7-15(8-6-14)23(21,22)18-10-9-12-1-3-13(4-2-12)11-16(19)20/h1-8,18H,9-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULOBWFWYDMECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046501 | |

| Record name | Daltroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79094-20-5 | |

| Record name | Daltroban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079094205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daltroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Daltroban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DALTROBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25VDY08ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Daltroban?

A1: this compound exerts its effects by selectively antagonizing TXA2 receptors. [, , , , , , , ]. This means it binds to these receptors and blocks the actions of TXA2, a potent vasoconstrictor and inducer of platelet aggregation.

Q2: How does this compound affect blood pressure?

A2: By blocking TXA2 receptors, this compound can prevent TXA2-mediated vasoconstriction. In animal models of hypertension, including pregnancy-induced hypertension and those related to adriamycin nephropathy, this compound administration normalized blood pressure. [, , , ].

Q3: How does this compound impact renal function in obstructive jaundice?

A4: Studies in rats with bile-duct ligation, a model of obstructive jaundice, demonstrate that this compound can normalize glomerular filtration rate (GFR), which is often impaired in this condition. []. This effect is attributed to this compound's ability to block the actions of increased thromboxane levels in the kidneys. [].

Q4: Can this compound influence the exercise pressor reflex?

A5: Research suggests that this compound can attenuate the exaggerated exercise pressor reflex observed in rat models of peripheral artery disease and heart failure. [, , , ]. This effect is likely related to its ability to block TXA2 receptors on the sensory endings of thin fiber muscle afferents, which are involved in mediating this reflex. [, , ].

Q5: Are there any studies exploring the structure-activity relationship (SAR) of this compound and its derivatives?

A6: Yes, some studies investigate the SAR of this compound analogs. For instance, researchers designed and synthesized chloroquinolylvinyl derivatives, aiming to develop a dual antagonist of TXA2 and LTD4 receptors. []. These studies highlight how structural modifications can impact this compound's activity and potentially lead to the development of compounds with improved potency and selectivity for specific therapeutic applications.

Q6: Are there any studies investigating the effects of this compound on cultured cells?

A8: Yes, this compound's effects have been investigated in various cell culture models. For instance, it has been shown to protect cultured neonatal rat heart cells from damage induced by oxygen and glucose deprivation. []. This suggests a potential protective effect of this compound on cardiac cells under ischemic conditions.

Q7: What are the findings from in vivo studies using this compound in models of atherosclerosis?

A9: In a study using cholesterol-fed rabbits (a model of atherosclerosis), this compound effectively antagonized the enhanced platelet aggregation and thromboxane formation observed in this condition. []. While the study did not find an effect on atherosclerotic plaque formation itself, the reduction in platelet hyperreactivity suggests a potential role for this compound in addressing this aspect of the disease. [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.